molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate

Cat. No.: B118590
CAS No.: 61865-50-7
M. Wt: 197.23 g/mol
InChI Key: NUVGPCPCBFRPHQ-VHSXEESVSA-N
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Description

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate is a chemical compound with a unique structure that includes an acetamido group and a cyclopentene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with cyclopentene derivatives.

    Acetamidation: Introduction of the acetamido group is achieved through acylation reactions.

    Esterification: The final step involves esterification to introduce the methyl acetate group.

Industrial Production Methods

Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Precise temperature control to ensure optimal reaction conditions.

    Purification: Advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The acetamido and ester groups can participate in substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution Reagents: Halogenating agents and nucleophiles are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate involves its interaction with specific molecular targets. The acetamido group and the ester functionality play crucial roles in its reactivity and interactions. The compound may act by binding to enzymes or receptors, influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    [(1S,4R)-4-tert-Butoxycarbonylamino-cyclopent-2-en-1-yl]methyl acetate: Similar structure with a tert-butoxycarbonylamino group.

    [(1S,4R)-1-Methyl-4-(1-methylethenyl)-2-cyclohexen-1-ol]: Contains a cyclohexene ring and different functional groups.

Properties

CAS No.

61865-50-7

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate

InChI

InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1

InChI Key

NUVGPCPCBFRPHQ-VHSXEESVSA-N

Isomeric SMILES

CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C

SMILES

CC(=O)NC1CC(C=C1)COC(=O)C

Canonical SMILES

CC(=O)NC1CC(C=C1)COC(=O)C

Synonyms

cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; 

Origin of Product

United States

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